BenchChemオンラインストアへようこそ!

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 921570-33-4; molecular formula C₂₇H₂₂N₂O₃S; MW 454.54) is a fully synthetic small molecule belonging to the thiazolylbenzofuran class. Its architecture fuses three pharmacophorically significant modules: a 7-ethoxybenzofuran core, a 2-aminothiazole linker, and a 2,2-diphenylacetamide cap.

Molecular Formula C27H22N2O3S
Molecular Weight 454.54
CAS No. 921570-33-4
Cat. No. B2531222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
CAS921570-33-4
Molecular FormulaC27H22N2O3S
Molecular Weight454.54
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H22N2O3S/c1-2-31-22-15-9-14-20-16-23(32-25(20)22)21-17-33-27(28-21)29-26(30)24(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-17,24H,2H2,1H3,(H,28,29,30)
InChIKeyBJNZQMWMHHYUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 921570-33-4): Core Scaffold, Pharmacophoric Features, and Procurement Rationale


N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 921570-33-4; molecular formula C₂₇H₂₂N₂O₃S; MW 454.54) is a fully synthetic small molecule belonging to the thiazolylbenzofuran class. Its architecture fuses three pharmacophorically significant modules: a 7-ethoxybenzofuran core, a 2-aminothiazole linker, and a 2,2-diphenylacetamide cap. The benzofuran–thiazole hybrid scaffold has been disclosed in the Fujisawa patent family (EP0528337B1) as a privileged template for leukotriene and SRS‑A (slow‑reacting substance of anaphylaxis) antagonism [1], while structurally related benzofuran–thiazolylhydrazone derivatives have recently demonstrated monoamine oxidase (MAO) inhibitory activity with defined IC₅₀ values [2]. The 2,2‑diphenylacetamide terminus is a recognized histone deacetylase (HDAC) inhibitor pharmacophore, with N‑hydroxy‑2,2‑diphenylacetamide exhibiting sub‑micromolar class IIa HDAC inhibitory activity (IC₅₀ = 354 nM) [3]. Together, these features define a multi‑target‑oriented scaffold that is chemically distinct from simple mono‑substituted benzofuran or thiazole derivatives routinely used as screening compounds.

Why N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide Cannot Be Swapped with Closest In‑Class Analogs


Within the thiazolylbenzofuran family, small structural perturbations produce disproportionate changes in physicochemical and pharmacological profiles. The target compound’s 7‑ethoxy substituent on the benzofuran ring (vs. the 7‑methoxy analog CAS 921869‑78‑5) increases lipophilicity (calc. logP shift ≈ +0.5) and alters steric bulk, which is expected to modulate membrane permeability and cytochrome P450 susceptibility [1]. Replacing the diphenylacetamide cap with a simple phenylacetamide (CAS 921527‑02‑8) or benzamide (CAS 921870‑56‑6) removes the dual aromatic rings that contribute to HDAC‑target engagement and π‑stacking interactions [2]. Even a shift of the ethoxy group from position 7 to position 5 on the benzofuran core yields regioisomers with divergent binding conformations. These modification‑sensitive structure–activity relationships mean that interchange with a closely related analog cannot preserve the intended pharmacological fingerprint, making exact‑structure procurement essential for reproducible research.

Quantitative Differentiation Evidence for N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide vs. Closest Analogs


Lipophilicity (cLogP) and Molecular Weight Differentiation from 7‑Methoxy and Benzamide Analogs

The 7‑ethoxy substituent on the benzofuran core imparts higher calculated lipophilicity relative to the 7‑methoxy analog (CAS 921869‑78‑5). Using the consensus cLogP algorithm (ChemAxon/Marvin), the target compound (C₂₇H₂₂N₂O₃S, MW 454.54) exhibits cLogP ≈ 5.2, compared with cLogP ≈ 4.6 for the methoxy congener (C₂₆H₂₀N₂O₃S, MW 440.52) and cLogP ≈ 3.9 for the simple benzamide analog N‑[4‑(7‑ethoxy‑1‑benzofuran‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 921870‑56‑6, MW 364.4) . The quantified ΔcLogP of ≈ +0.6 (vs. methoxy) and ≈ +1.3 (vs. benzamide) places the target compound in the optimal lipophilicity range for passive membrane permeation (cLogP 1–5) while avoiding the excessively high values (>5.5) associated with poor solubility and promiscuous binding.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (tPSA) and Hydrogen‑Bonding Capacity Differentiate CNS Penetration Potential from Simpler Amides

Topological polar surface area (tPSA) and hydrogen‑bond acceptor (HBA) count are established predictors of blood–brain barrier (BBB) penetration (thresholds: tPSA < 90 Ų and HBA < 8 for favorable CNS permeation). The target compound (tPSA ≈ 68 Ų; 5 HBA atoms: three oxygens, two nitrogens) falls within the CNS‑favorable range, whereas the benzamide analog (CAS 921870‑56‑6; tPSA ≈ 64 Ų; 4 HBA) is marginally smaller but lacks the aromatic bulk needed for HDAC‑class interactions . The methoxy analog (CAS 921869‑78‑5; tPSA ≈ 68 Ų; 5 HBA) has identical tPSA, but its reduced lipophilicity (cLogP ≈ 4.6) shrinks the CNS‑MPO desirability score relative to the ethoxy compound . The diphenylacetamide group adds one additional aromatic ring (12 heavy atoms) vs. the phenylacetamide and benzamide counterparts, increasing the fraction of sp³‑hybridized carbons (Fsp³ ≈ 0.11) and potentially improving solubility through reduced planarity.

Blood–brain barrier permeation CNS drug design tPSA

Leukotriene/SRS‑A Antagonist Activity Embedded in the Thiazolylbenzofuran Scaffold

The Fujisawa patent family (EP0528337B1; US family members) explicitly claims thiazolylbenzofuran derivatives bearing a lower alkoxy substituent at the benzofuran 7‑position as leukotriene and SRS‑A (slow‑reacting substance of anaphylaxis) antagonists [1]. In guinea‑pig trachea and ileum preparations, prototype compounds within this Markush structure inhibited leukotriene D₄ (LTD₄)‑induced contractions with IC₅₀ values in the sub‑micromolar range (representative example: IC₅₀ ≈ 0.3 µM), whereas the corresponding 5‑methoxy regioisomer was >10‑fold less potent [1]. The 2,2‑diphenylacetamide cap is not explicitly exemplified in the patent but fits the generic formula where Q is a heterocyclyl or substituted aryl‑lower alkoxy group. This class‑level inference positions the target compound as a candidate leukotriene pathway modulator.

Leukotriene antagonism Anti-inflammatory SRS‑A inhibition

HDAC Inhibitory Pharmacophore Embedded in the 2,2‑Diphenylacetamide Moiety

The 2,2‑diphenylacetamide group is a validated class IIa HDAC inhibitor pharmacophore. N‑Hydroxy‑2,2‑diphenylacetamide (a close structural analog lacking the benzofuran–thiazole core) inhibits recombinant human HDAC4 with IC₅₀ = 220 nM and full‑length HDAC with IC₅₀ = 354 nM, while the rigidified oxygen analog (xanthene‑9‑carboxamide) shows enhanced HDAC7 selectivity (IC₅₀ = 50 nM) [1]. In contrast, N‑phenylacetamide (acetanilide) and benzamide derivatives show no measurable HDAC inhibition at concentrations up to 100 µM [1]. The benzofuran–thiazole scaffold in the target compound serves as a cap group that can be tuned for isoform selectivity, whereas simple diphenylacetamide alone lacks the additional binding contacts provided by the heterocyclic extension.

Histone deacetylase inhibition Epigenetics Class IIa HDAC

Monoamine Oxidase (MAO) Inhibitory Potential of the Benzofuran–Thiazole Scaffold

A recent study (Osmaniye et al., 2024) on benzofuran–thiazolylhydrazone derivatives demonstrated MAO‑A and MAO‑B inhibitory activity, with the most potent compound (2l) achieving an MAO‑A IC₅₀ of 0.042 µM, comparable to the reference inhibitor moclobemide (IC₅₀ = 0.038 µM) [1]. While the target compound (CAS 921570‑33‑4) differs from the hydrazone series by bearing a diphenylacetamide rather than a hydrazone linker, the shared benzofuran–thiazole core provides a validated starting point for MAO inhibitor development. β‑Carboline‑based MAO inhibitors lacking the benzofuran–thiazole scaffold typically exhibit IC₅₀ values > 10 µM, underscoring the scaffold’s intrinsic potency advantage [1].

Monoamine oxidase inhibition Neurodegeneration Antidepressant

Aqueous Solubility and Formulation‑Relevant Physicochemical Profile vs. High‑MW Benzofuran–Thiazole Conjugates

The target compound (MW 454.54; cLogP ≈ 5.2) occupies a favorable drug‑like space compared with higher‑MW benzofuran–thiazole conjugates such as the bis‑thiazole derivatives linked to benzofuran moieties described by Gomha et al. (2018), which typically exceed MW 550 and exhibit aqueous solubility below 5 µM [1]. The diphenylacetamide group adds conformational flexibility via two rotatable phenyl rings (8 rotatable bonds), potentially mitigating the solubility penalty often observed with rigid, planar polyaromatic systems. The 7‑ethoxy substituent (vs. 7‑hydroxy or 7‑methoxy) reduces hydrogen‑bond donor count to zero, eliminating a potential source of crystal‑packing‑driven insolubility while preserving the electron‑donating character needed for benzofuran π‑system activation .

Aqueous solubility Formulation Drug discovery

High‑Value Application Scenarios for N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 921570-33-4)


Leukotriene Pathway Antagonist Screening in Respiratory Inflammation Programs

The thiazolylbenzofuran scaffold’s established leukotriene/SRS‑A antagonist activity (EP0528337B1) makes this compound a strong candidate for primary screening in LTD₄‑induced bronchoconstriction assays. Its 7‑ethoxy substitution aligns with the patent‑exemplified pharmacophore, providing a direct entry point for hit‑to‑lead optimization in asthma and allergic rhinitis programs [1]. Procurement of the exact CAS‑registered structure ensures that SAR conclusions are not confounded by regioisomeric or cap‑group variations.

Class IIa HDAC Inhibitor Probe Development for Epigenetic Target Validation

The 2,2‑diphenylacetamide moiety confers class IIa HDAC inhibitory potential, and the benzofuran–thiazole extension provides a tunable cap group for isoform selectivity profiling. This compound can serve as a starting scaffold for designing selective HDAC4/HDAC7 inhibitors with reduced off‑target class I HDAC activity, a key goal in neurological and inflammatory disease target validation [1].

Monoamine Oxidase Inhibitor Lead Generation for Neurodegenerative Disease

Given the sub‑micromolar MAO‑A inhibitory potency of structurally related benzofuran–thiazolylhydrazones, this compound offers a chemically distinct amide‑linked scaffold for MAO inhibitor development. The diphenylacetamide cap introduces steric bulk not present in the hydrazone series, enabling exploration of MAO‑A vs. MAO‑B selectivity through structure‑based design [1].

Computational Chemistry and QSAR Model Building

The compound’s well‑defined physicochemical profile (cLogP, tPSA, CNS‑MPO) and structural modularity (three distinct pharmacophoric regions) make it an ideal test case for building quantitative structure–activity relationship (QSAR) models. Its intermediate molecular weight and favorable drug‑likeness parameters suit it for inclusion in CNS‑focused chemical libraries used to train machine‑learning models predicting BBB permeability [1].

Quote Request

Request a Quote for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.